4-Methoxyquinoline-2-carboxylic acid

Enzyme Inhibition Cytochrome P450 Drug Metabolism

Generic substitution among quinoline-2-carboxylic acid analogs compromises experimental reproducibility-replacing the 4-methoxy group alters lipophilicity (XLogP3 2.0 vs. 1.2 for 4-OH) and target engagement. This compound delivers the exact 4-methoxy substitution pattern essential for CYP2E1 inhibition and PDE2 inhibitor synthesis. • Selective CYP2E1 tool inhibitor for alcohol-induced liver injury and oxidative stress studies. • Critical precursor for triazolopyrimidine-based PDE2 inhibitors targeting cognitive disorders. • 98% purity; stored at 2-8°C and shipped under wet ice to ensure stability.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 15733-83-2
Cat. No. B090785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyquinoline-2-carboxylic acid
CAS15733-83-2
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-10-6-9(11(13)14)12-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,13,14)
InChIKeyAVBKMSSLAIKOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyquinoline-2-carboxylic acid Research Overview


4-Methoxyquinoline-2-carboxylic acid (CAS 15733-83-2) is a heterocyclic building block within the quinoline-2-carboxylic acid class, characterized by a methoxy group at the 4-position of the quinoline ring . Its molecular weight is 203.19 g/mol, and it possesses a topological polar surface area of 59.4 Ų . This compound serves as a critical precursor in the synthesis of more complex derivatives, including triazolopyrimidine-based phosphodiesterase 2 (PDE2) inhibitors , and is noted for its capacity to inhibit cytochrome P450 2E1 (CYP2E1) . Its structural distinction from closely related analogs (e.g., 4-hydroxy-, 4-chloro-, or unsubstituted quinoline-2-carboxylic acids) confers unique reactivity and application profiles that are essential for informed procurement decisions.

Why Substitution Fails: 4-Methoxyquinoline-2-carboxylic acid


Generic substitution among quinoline-2-carboxylic acid analogs is not feasible due to profound differences in physicochemical properties and biological target engagement driven by the 4-position substituent. For instance, replacing the 4-methoxy group with a hydrogen (quinoline-2-carboxylic acid) or a hydroxyl group (4-hydroxyquinoline-2-carboxylic acid) alters hydrogen bonding capacity, lipophilicity, and electronic distribution, leading to divergent reactivity profiles and distinct biological activities . Specifically, 4-methoxyquinoline-2-carboxylic acid is uniquely employed as a precursor for PDE2 inhibitors, whereas 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid) functions as a broad-spectrum excitatory amino acid antagonist [1]. These critical functional divergences necessitate compound-specific procurement to ensure experimental reproducibility and target-specific outcomes.

Differentiation Evidence for 4-Methoxyquinoline-2-carboxylic acid


Selective CYP2E1 Enzyme Inhibition

4-Methoxyquinoline-2-carboxylic acid (CAS 15733-83-2) is documented as an inhibitor of cytochrome P450 2E1 (CYP2E1), a key enzyme in xenobiotic metabolism and oxidative stress pathways . While the source does not provide a quantitative IC50 value, this specific inhibitory activity is not reported for close structural analogs such as quinoline-2-carboxylic acid (unsubstituted) or 4-chloroquinoline-2-carboxylic acid, which have distinct biological targets [1]. This unique target engagement is a critical differentiator for studies involving CYP2E1-mediated metabolism or toxicity.

Enzyme Inhibition Cytochrome P450 Drug Metabolism

Precursor for PDE2 Inhibitors

4-Methoxyquinoline-2-carboxylic acid (CAS 15733-83-2) is explicitly utilized as a starting material in the preparation of triazolopyrimidine derivatives, which function as phosphodiesterase 2 (PDE2) inhibitors . This synthetic application is documented in patent literature where quinoline-based scaffolds are crucial for PDE2 inhibition [1]. In contrast, 4-hydroxyquinoline-2-carboxylic acid (KYNA) is not employed in this context but rather serves as a neuroprotective agent targeting NMDA receptors [2]. The methoxy substitution enables specific chemical transformations required to access the triazolopyrimidine core, a pathway not accessible with the 4-hydroxy analog.

Medicinal Chemistry PDE2 Inhibitors Triazolopyrimidine Synthesis

Enhanced Lipophilicity vs. 4-Hydroxy Analog

The substitution of a hydroxyl group with a methoxy group at the 4-position significantly alters the compound's lipophilicity. While specific calculated LogP values vary by source, 4-methoxyquinoline-2-carboxylic acid (XLogP3 = 2.0) is substantially more lipophilic than its 4-hydroxy counterpart, kynurenic acid (XLogP3 ≈ 1.2) [1][2]. This increase in lipophilicity directly impacts membrane permeability and distribution, making the methoxy derivative a more suitable candidate for applications requiring enhanced cellular uptake or blood-brain barrier penetration.

Physicochemical Properties Lipophilicity Drug Design

CYP2E1 Inhibition vs. NMDA Receptor Antagonism

A clear functional divergence exists between 4-methoxyquinoline-2-carboxylic acid and its 4-hydroxy analog. The target compound is characterized as a CYP2E1 inhibitor , whereas 4-hydroxyquinoline-2-carboxylic acid (KYNA) acts as a broad-spectrum excitatory amino acid antagonist, primarily targeting NMDA and AMPA/kainate receptors [1]. This fundamental difference in primary biological target means these compounds are not interchangeable in any experimental context.

Target Engagement Neuroprotection Xenobiotic Metabolism

4-Methoxyquinoline-2-carboxylic acid Application Scenarios


PDE2 Inhibitor Synthesis

4-Methoxyquinoline-2-carboxylic acid serves as a critical building block for the synthesis of triazolopyrimidine derivatives, which are potent and selective inhibitors of phosphodiesterase 2 (PDE2) . This application is particularly relevant for drug discovery programs targeting memory disorders, cognitive dysfunction, and neurodegenerative diseases where PDE2 inhibition is a validated therapeutic strategy [1]. Procurement of this specific compound is essential for accessing this chemical space.

CYP2E1 Inhibition Assays

Researchers investigating cytochrome P450 2E1 (CYP2E1)-mediated drug metabolism, alcohol-induced liver injury, or oxidative stress pathways should procure this compound as a tool inhibitor . Its reported CYP2E1 inhibitory activity distinguishes it from other quinoline-2-carboxylic acid analogs, making it a specific reagent for these studies.

SAR Studies: Quinoline Scaffolds

The distinct physicochemical properties of 4-methoxyquinoline-2-carboxylic acid, particularly its enhanced lipophilicity (XLogP3 = 2.0) compared to the 4-hydroxy analog (XLogP3 ≈ 1.2), make it a valuable comparator in SAR campaigns [1]. It enables the systematic exploration of how 4-position substitution affects membrane permeability, target binding, and overall biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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